クラリスロマイシン EP 不純物 P

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

科学的研究の応用

Clarithromycin EP Impurity P is widely used in scientific research, including:

Chemistry: Used as a reference standard for the development and validation of analytical methods, such as high-performance liquid chromatography (HPLC) and mass spectrometry.

Biology: Studied for its interactions with biological molecules and its potential effects on cellular processes.

Medicine: Used in the quality control of clarithromycin formulations to ensure the absence of impurities that could affect the efficacy and safety of the drug.

Industry: Employed in the production of clarithromycin to monitor and control the levels of impurities during manufacturing

作用機序

Target of Action

Clarithromycin EP Impurity P, also known as 4′,6-Di-O-methylerythromycin A , is a derivative of erythromycin . Its primary target is the bacterial 50S ribosomal subunit . This subunit plays a crucial role in protein synthesis in bacteria, making it an effective target for antibiotics like Clarithromycin EP Impurity P.

Mode of Action

Clarithromycin EP Impurity P inhibits bacterial protein synthesis by binding to the bacterial 50S ribosomal subunit . This binding inhibits peptidyl transferase activity and interferes with amino acid translocation during the translation and protein assembly process . Depending on the organism and drug concentration, Clarithromycin EP Impurity P may be bacteriostatic or bactericidal .

Biochemical Pathways

The primary biochemical pathway affected by Clarithromycin EP Impurity P is bacterial protein synthesis. By inhibiting this pathway, the compound prevents bacteria from producing essential proteins, which leads to inhibition of bacterial growth or death of the bacteria .

Pharmacokinetics

It’s known that the parent drug, clarithromycin, and its active metabolite rapidly penetrate into neutrophils and alveolar macrophages, achieving extremely high intracellular concentrations

Result of Action

The molecular and cellular effects of Clarithromycin EP Impurity P’s action result in the inhibition of bacterial growth or bacterial death by preventing the synthesis of essential proteins . This makes it effective in the treatment of a wide variety of bacterial infections .

Safety and Hazards

将来の方向性

The usage of Clarithromycin EP Impurity P is critical in the pharmaceutical industry as it helps in ensuring the quality and safety of Clarithromycin drug substances and products . The compound is used as a standard reference material for the development and validation of analytical methods that are used to detect and quantify impurities in Clarithromycin products . It also helps in identifying any degradation products that may arise during the manufacturing process or storage of Clarithromycin products .

生化学分析

Biochemical Properties

Clarithromycin EP Impurity P interacts with various enzymes and proteins in biochemical reactions. It is a derivative of Clarithromycin, which is known to inhibit protein synthesis in bacteria, thereby preventing their growth and replication

Cellular Effects

As a derivative of Clarithromycin, it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

As a derivative of Clarithromycin, it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

A stability-indicating reversed-phase high-performance liquid chromatography method has been developed and validated for the determination of Clarithromycin in human plasma . This method could potentially be adapted to study the temporal effects of Clarithromycin EP Impurity P.

Metabolic Pathways

Clarithromycin, from which Clarithromycin EP Impurity P is derived, is extensively metabolized into at least eight metabolites via three metabolic pathways: hydroxylation at the 14 position, N-demethylation, and hydrolysis of the cladinose sugar

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Clarithromycin EP Impurity P involves several steps, including the protection of oxime hydroxyl groups, selective protection of hydroxyl groups on the deoxy amino sugar ring, methylation, deprotection, and purification. The process begins with the protection of oxime hydroxyl using 1,1-Diisopropoxy cyclohexane, followed by selective protection using trimethylsilane. Methylation is then carried out, followed by deprotection and purification to obtain high-purity Clarithromycin EP Impurity P .

Industrial Production Methods: Industrial production of Clarithromycin EP Impurity P follows similar synthetic routes but on a larger scale. The process involves the use of large reactors for the protection, methylation, and deprotection steps, followed by purification using chromatographic techniques to ensure high purity and yield .

化学反応の分析

Types of Reactions: Clarithromycin EP Impurity P undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Halogens in the presence of a catalyst.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated derivatives .

類似化合物との比較

Clarithromycin EP Impurity A: 2-Demethyl-2-(hydroxymethyl)-6-O-methylerythromycin A.

Clarithromycin EP Impurity B: 9-(2-deoxy-β-D-erythro-pentofuranosyl)-2-methoxy-9H-purin-6-amine.

Clarithromycin EP Impurity C: 4′,6-Di-O-methylerythromycin A.

Clarithromycin EP Impurity D: N-Demethylclarithromycin

Uniqueness: Clarithromycin EP Impurity P is unique due to its specific structural modifications, which include the methylation of hydroxyl groups at positions 4′ and 6. These modifications can influence its chemical reactivity and interactions with biological molecules, making it a valuable reference standard in pharmaceutical research .

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for Clarithromycin EP Impurity P involves a series of reactions starting from commercially available starting materials. The key steps in the synthesis pathway include the formation of a lactone ring and the introduction of a chlorine atom at a specific position on the molecule.", "Starting Materials": ["Methyl 6-Oxoheptanoate", "Methyl 2-(2-chloroethoxy)acetate", "Sodium hydroxide", "Hydrochloric acid", "Sodium chloride", "Sodium carbonate", "Sodium borohydride", "Methanol", "Ethyl acetate", "Acetic acid", "Water"], "Reaction": ["Step 1: Methyl 6-Oxoheptanoate is treated with sodium hydroxide to form the corresponding carboxylate salt.", "Step 2: The carboxylate salt is then reacted with methyl 2-(2-chloroethoxy)acetate in the presence of sodium carbonate to form the corresponding ester.", "Step 3: The ester is then reduced with sodium borohydride to form the corresponding alcohol.", "Step 4: The alcohol is then reacted with hydrochloric acid to form the corresponding hydrochloride salt.", "Step 5: The hydrochloride salt is then treated with acetic acid to form the corresponding free base.", "Step 6: The free base is then reacted with a solution of chlorine in methanol to introduce a chlorine atom at a specific position on the molecule.", "Step 7: The crude product is purified by column chromatography using ethyl acetate as the eluent.", "Step 8: The final product, Clarithromycin EP Impurity P, is obtained as a white solid after drying in vacuo."] } | |

CAS番号 |

123967-58-8 |

分子式 |

C39H71NO13 |

分子量 |

761.98 |

外観 |

White Solid |

melting_point |

>215°C (dec.) |

純度 |

> 95% |

数量 |

Milligrams-Grams |

同義語 |

4'',6-Di-O-methylerythromycin; Oxacyclotetradecane, Erythromycin deriv.; 4'-O-Methylclarithromycin |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

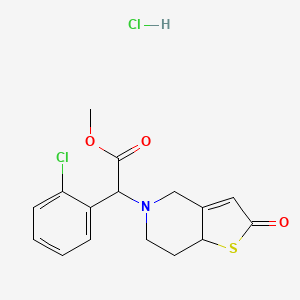

![methyl 2-(2-chlorophenyl)-2-(4,5-dihydrothieno[2,3-c]pyridin-6(7H)-yl)acetate hydrochloride](/img/structure/B601359.png)